4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile
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Overview
Description
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a benzonitrile moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile typically involves a multi-step process. One common method starts with the bromination of hydroxybenzaldehyde to form 4-bromo-3-hydroxybenzaldehyde. This intermediate is then subjected to a reaction with potassium cyanide to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethyl ether, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(4-Bromo-2-(hydroxymethyl)phenoxy)benzonitrile can be compared with other similar compounds, such as:
4-Bromobenzonitrile: Lacks the hydroxymethyl group, making it less reactive in certain biochemical applications.
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrNO2 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
4-[4-bromo-2-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H10BrNO2/c15-12-3-6-14(11(7-12)9-17)18-13-4-1-10(8-16)2-5-13/h1-7,17H,9H2 |
InChI Key |
XVCLVWICKLYQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Br)CO |
Origin of Product |
United States |
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